molecular formula C7H2BrF6N B1447341 4-Bromo-2,5-bis(trifluoromethyl)pyridine CAS No. 1806494-04-1

4-Bromo-2,5-bis(trifluoromethyl)pyridine

Cat. No.: B1447341
CAS No.: 1806494-04-1
M. Wt: 293.99 g/mol
InChI Key: YQDLPGPECMVWFD-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(trifluoromethyl)pyridine is a valuable fluorinated pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry. The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2 and 5 positions of the pyridine ring creates an electron-deficient system . This electronic characteristic enhances the compound's metabolic stability and lipophilicity, which are crucial properties in the design of active pharmaceutical ingredients and agrochemicals . The bromine atom at the 4-position provides a reactive site for further functionalization through various metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing researchers to construct more complex molecular architectures . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. As with similar compounds, it is recommended to store it in a sealed container under an inert atmosphere at low temperatures (e.g., 2-8°C) to maintain stability . Researchers are advised to consult the relevant Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment. The information presented is for informational purposes only and is not intended as a specification for product use.

Properties

IUPAC Name

4-bromo-2,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-4-1-5(7(12,13)14)15-2-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLPGPECMVWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Bis(trifluoromethyl)pyridine Precursors

A common and direct approach to synthesize 4-bromo-2,5-bis(trifluoromethyl)pyridine is through selective bromination of 2,5-bis(trifluoromethyl)pyridine derivatives. This method leverages the reactivity of the pyridine ring substituted with electron-withdrawing trifluoromethyl groups to direct bromination selectively to the 4-position.

  • Reagents and Conditions: Bromine or brominating agents (e.g., N-bromosuccinimide) are used in solvents such as dichloromethane or chloroform under controlled, moderate temperatures to avoid over-bromination or side reactions.
  • Selectivity: The electron-withdrawing trifluoromethyl groups at 2- and 5-positions activate the 4-position for electrophilic substitution, enabling regioselective bromination.
  • Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques to isolate the pure 4-bromo derivative.

This approach is adapted from the synthesis of related compounds such as 4-bromo-2,6-bis(trifluoromethyl)pyridine, where similar bromination strategies have been successfully applied with good yields and selectivity.

Stepwise Functional Group Transformations via Tosylate Intermediates

An alternative synthetic route involves multi-step transformations starting from hydroxymethyl-substituted pyridine intermediates:

  • Step 1: Preparation of 4-bromo-2,5-bis(hydroxymethyl)pyridine.
  • Step 2: Conversion of hydroxymethyl groups to ditosylate intermediates using tosyl chloride.
  • Step 3: Bromination or substitution reactions on the ditosylate to introduce bromine at the 4-position and trifluoromethyl groups at 2- and 5-positions.

This method enhances regioselectivity and allows for fine-tuning of substituent placement on the pyridine ring, although it involves more synthetic steps and requires careful control of reaction conditions to prevent side reactions.

Fluorination and Chlorination Strategies via Vapor-Phase Catalysis

For the introduction of trifluoromethyl groups, vapor-phase catalytic methods have been developed:

  • Process: Starting from chloromethylpyridine derivatives (e.g., 3-picoline), a two-phase vapor-phase reactor is used where:
    • The methyl group is first chlorinated.
    • Followed immediately by fluorination catalyzed in a fluidized-bed phase.
  • Outcome: This produces trifluoromethyl-substituted pyridines with high regioselectivity, including 2,5-bis(trifluoromethyl)pyridine derivatives.
  • Subsequent Halogenation: The trifluoromethylated pyridine can then be selectively brominated at the 4-position.

This method is industrially attractive for scale-up due to its continuous nature and high selectivity, though specific data for the this compound variant are limited.

Transition Metal-Catalyzed Cross-Coupling and Borylation Approaches

Recent advances in iridium-catalyzed C–H borylation and palladium-catalyzed cross-coupling provide alternative routes for functionalizing trifluoromethyl-substituted pyridines:

  • Iridium-Catalyzed Borylation: Though studies show challenges with substrates bearing bromine at certain positions (e.g., 2-bromo derivatives), the presence of substituents at other positions can enable selective borylation, which can be followed by Suzuki coupling to install trifluoromethyl groups or bromine substituents.
  • Palladium-Catalyzed Coupling: Using aryl or heteroaryl bromides, including bromopyridines, with organometallic reagents such as stannanes or boronic acids under microwave irradiation or conventional heating can efficiently build substituted pyridines with trifluoromethyl groups.
  • Typical Conditions: Ligands such as triphenylphosphine palladium complexes, solvents like 1,4-dioxane or tetrahydrofuran, and inert atmospheres are employed. Microwave irradiation can accelerate reactions and improve yields.

These methods are valuable for late-stage functionalization and diversification of pyridine scaffolds but may require optimization for the specific 2,5-bis(trifluoromethyl) substitution pattern.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations
Selective Bromination Bromine/NBS, DCM or CHCl3, moderate temp Direct, regioselective, straightforward Requires pure 2,5-bis(trifluoromethyl)pyridine precursor
Tosylate Intermediate Route Tosyl chloride, bromination, multi-step synthesis High regioselectivity Multi-step, longer synthesis time
Vapor-Phase Catalytic Fluorination Chloromethylpyridine, fluidized-bed reactor Scalable, continuous, selective Industrial scale, complex setup
Transition Metal-Catalyzed Coupling Pd or Ir catalysts, microwave irradiation, organometallics Versatile, late-stage functionalization Catalyst sensitivity, substrate scope limitations

Research Findings and Analytical Confirmation

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and elemental analysis are routinely used to confirm the structure and purity of this compound.
  • Yield Optimization: Reaction yields vary depending on the method, with direct bromination typically giving moderate to good yields (50–80%), while multi-step methods may have lower overall yields due to cumulative losses.
  • Functional Applications: The compound serves as a building block in pharmaceutical and agrochemical synthesis, where the trifluoromethyl groups enhance biological activity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,5-bis(trifluoromethyl)pyridine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used, often with a base such as potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed:

  • Oxidation: Bromates or hypobromites.

  • Reduction: 2,5-bis(trifluoromethyl)pyridine.

  • Substitution: Amine or alcohol derivatives of the pyridine ring.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,5-bis(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in:

  • Pharmaceutical Development : It acts as a precursor for synthesizing drug candidates with enhanced pharmacokinetic properties due to the fluorine atoms' influence on drug metabolism .
  • Agrochemicals : Its derivatives are explored for developing new agrochemical agents that exhibit improved efficacy and lower environmental impact .

Research has indicated that derivatives of this compound possess potential biological activities:

  • Antimicrobial Properties : Compounds derived from this pyridine have shown effectiveness against various microbial strains.
  • Anticancer Activity : Studies suggest that certain derivatives can inhibit cancer cell growth, making them candidates for further pharmacological research .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated that specific modifications to the pyridine structure significantly enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Fluorinated Compounds

In another research project, this compound was utilized to synthesize fluorinated amines via nucleophilic substitution reactions. The study reported high yields and purity of the products, showcasing the compound's utility in creating fluorinated building blocks for further chemical transformations .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial12.5
Derivative AAnticancer8.0
Derivative BAnticancer15.3

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialConditionsYield (%)
Nucleophilic SubstitutionThis compoundBase: NaOH; Solvent: DMF; Temp: 80°C85
Coupling ReactionThis compound + Boronic AcidPd Catalyst; Temp: 100°C90

Mechanism of Action

The mechanism by which 4-Bromo-2,5-bis(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl groups enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine

Structure : Chlorine atoms at 2- and 3-positions; -CF₃ at 5-position.
Key Differences :

  • Substituent Type : Chlorine (electron-withdrawing but less bulky) vs. bromine (better leaving group).
  • Positioning : The -CF₃ group in 2,3-dichloro-5-(trifluoromethyl)pyridine is meta to the pyridine nitrogen, whereas in 4-bromo-2,5-bis(trifluoromethyl)pyridine, -CF₃ groups occupy ortho and para positions relative to bromine.
    Reactivity : Chlorine substituents are less reactive in cross-coupling reactions compared to bromine, limiting utility in palladium-catalyzed couplings. However, the compound’s lower steric hindrance (single -CF₃ group) may facilitate electrophilic substitutions .

4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic Acid

Structure : Benzene core with bromine at 4-position, -CF₃ groups at 2- and 5-positions, and a boronic acid (-B(OH)₂) functional group.
Key Differences :

  • Core Structure : Benzene vs. pyridine. The absence of a nitrogen atom in the aromatic ring reduces electron-deficient character, altering reactivity in nucleophilic substitutions.
  • Functionality : The boronic acid group enables Suzuki-Miyaura couplings, whereas this compound requires a metal catalyst for similar transformations.
    Applications : The benzeneboronic acid derivative is tailored for coupling reactions in materials science, while the pyridine variant is preferred in medicinal chemistry due to pyridine’s bioisosteric properties .

2-Bromo-6-chloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl Derivatives

Structure : Complex pyridine derivatives with bromine, chlorine, and polyfluorinated alkyl chains (from ).
Key Differences :

  • Substituent Complexity : Bulky fluorinated alkyl groups increase steric hindrance, reducing reactivity in planar transition states (e.g., SNAr reactions).
  • Electronic Effects : The polyfluorinated chain introduces extreme electron deficiency, surpassing the -CF₃ groups in this compound.
    Applications : These derivatives are patented for use in agrochemicals, leveraging their resistance to metabolic degradation .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Pyridine 4-Br, 2-CF₃, 5-CF₃ ~315.97 Pharmaceutical intermediates
2,3-Dichloro-5-(trifluoromethyl)pyridine Pyridine 2-Cl, 3-Cl, 5-CF₃ ~229.45 Agrochemical synthesis
4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid Benzene 4-Br, 2-CF₃, 5-CF₃, -B(OH)₂ ~375.93 Materials science

Biological Activity

4-Bromo-2,5-bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl groups significantly enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development and other biological applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H3BrF6NC_7H_3BrF_6N. The presence of bromine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight285.00 g/mol
Boiling PointNot available
Log P (octanol-water)High (indicating lipophilicity)
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. For instance, a related study found that pyridine derivatives demonstrated significant activity against a range of bacterial strains, suggesting that this compound could similarly possess antimicrobial effects .

Anticancer Properties

In cancer research, trifluoromethylated compounds have been identified as potential inhibitors of key enzymes involved in tumor growth. For example, the compound BAY-069, which shares structural similarities with trifluoromethyl pyridines, was reported to inhibit branched-chain amino acid transaminases (BCATs), which play a crucial role in cancer metabolism . This suggests that this compound may also interact with similar molecular targets.

The mechanism by which this compound exerts its biological effects is likely related to its ability to penetrate cellular membranes due to its lipophilicity. The trifluoromethyl groups enhance this property, facilitating interactions with various enzymes and receptors. Such interactions can lead to alterations in metabolic pathways critical for microbial survival and cancer cell proliferation .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Study : A comparative analysis of various pyridine derivatives showed that those with trifluoromethyl substitutions had increased efficacy against Gram-positive bacteria .
  • Cancer Metabolism Research : A high-throughput screening identified several trifluoromethylated compounds as potent inhibitors of BCATs, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-bromo-2,5-bis(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation or functional group interconversion on pre-existing pyridine scaffolds. For example, trifluoromethyl groups are typically introduced using CF₃Cu reagents under controlled temperatures (80–120°C), while bromination may employ N-bromosuccinimide (NBS) in polar aprotic solvents like DMF. Reaction yields (60–80%) depend on steric and electronic factors; elevated temperatures and catalytic bases (e.g., K₂CO₃) improve efficiency .
  • Key Considerations : Monitor regioselectivity using HPLC or GC-MS to confirm substitution patterns. The electron-withdrawing nature of trifluoromethyl groups directs bromination to specific positions .

Q. How can the electronic effects of trifluoromethyl and bromo substituents be characterized to predict reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Computational tools (DFT, ESP maps) quantify electron-deficient regions of the pyridine ring. Trifluoromethyl groups lower the LUMO energy, enhancing SNAr reactivity. Experimentally, compare reaction rates with control substrates (e.g., non-fluorinated analogs) under standardized conditions (e.g., DMSO, 25°C). Kinetic studies using NMR or UV-Vis spectroscopy reveal activation barriers .
  • Data Interpretation : A 100-fold rate difference between 2-chloro-5-(trifluoromethyl)pyridine and non-fluorinated analogs highlights the substituent’s electronic impact .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and purity. Fluorine signals appear as distinct multiplets (δ -60 to -70 ppm for CF₃).
  • GC-MS/HPLC : Assess purity and detect byproducts (e.g., debrominated intermediates).
  • Elemental Analysis : Validate stoichiometry (C: ~25.5%, Br: ~27.2%) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer : The bromine atom is the primary coupling site due to its lower steric hindrance compared to trifluoromethyl groups. Use Pd(PPh₃)₄ catalysts with arylboronic acids in THF/H₂O under inert atmospheres. For challenging couplings, optimize ligand choice (e.g., XPhos) and temperature (80–100°C). Monitor competing side reactions (e.g., protodebromination) via TLC .
  • Case Study : Coupling with phenylboronic acid achieves >90% yield when using Pd(OAc)₂ and SPhos ligand at 90°C .

Q. What strategies mitigate dehalogenation or trifluoromethyl group degradation during high-temperature reactions?

  • Methodological Answer :

  • Stabilizing Additives : Add KI to suppress bromine loss via halide exchange.
  • Solvent Choice : Use high-boiling solvents (e.g., DMF or toluene) to avoid thermal decomposition.
  • Atmosphere Control : Conduct reactions under argon to prevent oxidative degradation of CF₃ groups. Post-reaction, confirm integrity via ¹⁹F NMR .

Q. How can this compound serve as a building block for organocatalysts or bioactive molecules?

  • Methodological Answer : Functionalize the pyridine core via SNAr or cross-coupling to introduce thiourea, amine, or chiral moieties. For example, react with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene to form thiourea catalysts. Evaluate catalytic efficiency in asymmetric Michael additions using enal substrates .
  • Application Example : A spiro-pyrrolidine catalyst derived from trifluoromethylpyridine achieved 98% enantiomeric excess in nitromethane additions .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports 60–80% yields for bis(trifluoromethyl)pyridines, while smaller-scale syntheses (e.g., ) may show lower yields due to purification challenges. Optimize stoichiometry and use flash chromatography for improved recovery .
  • Reactivity Predictions : Computational models () may conflict with experimental observations if steric effects dominate. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2,5-bis(trifluoromethyl)pyridine
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4-Bromo-2,5-bis(trifluoromethyl)pyridine

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